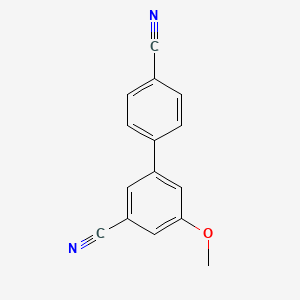

3-(4-Cyanophenyl)-5-methoxybenzonitrile

Description

Properties

IUPAC Name |

3-(4-cyanophenyl)-5-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O/c1-18-15-7-12(10-17)6-14(8-15)13-4-2-11(9-16)3-5-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUOXSHFTRHIJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=CC=C(C=C2)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601242289 | |

| Record name | [1,1′-Biphenyl]-3,4′-dicarbonitrile, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601242289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445322-49-5 | |

| Record name | [1,1′-Biphenyl]-3,4′-dicarbonitrile, 5-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445322-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′-Biphenyl]-3,4′-dicarbonitrile, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601242289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(4-cyanophenyl)-5-methoxybenzonitrile generally involves:

- Functionalization of a methoxy-substituted benzonitrile or benzoic acid derivative.

- Introduction of the cyanophenyl moiety via cross-coupling or substitution reactions.

- Strategic use of intermediates such as substituted benzaldehydes, benzamides, or bromomethyl derivatives.

- Controlled reaction conditions to optimize yield and purity.

Stepwise Preparation Methods

Preparation via Ethylation, Oximation, and Dehydration (Based on CN105175283A)

This method, although described for a related compound 3-ethoxy-4-methoxybenzonitrile, provides a relevant synthetic route adaptable for this compound due to structural similarity.

Step 1: Ethylation of Isovanillin

React Isovanillin with monobromomethane in N,N-dimethylformamide (DMF) solvent under the catalytic effect of a salt of wormwood at 80-90°C to yield 3-ethoxy-4-methoxybenzaldehyde.- Molar ratio Isovanillin:monobromomethane = 1:1 to 1:1.5

- Yield: ~99%

- Purity: ~99.7%

Step 2: Oximation of Benzaldehyde

React the aldehyde with hydroxylamine hydrochloride in the presence of sodium hydroxide and ethanol at 30-40°C to form the corresponding oxime.- Molar ratio aldehyde:hydroxylamine:sodium hydroxide = 1:1-1.5:1-1.5

- Yield: ~91.5%

- Purity: ~94.2%

Step 3: Dehydration to Benzonitrile

Treat the oxime with acetic anhydride at 130°C for 2-3 hours to induce dehydration, forming the benzonitrile. Acetic anhydride is recovered by vacuum distillation.- Molar ratio oxime:acetic anhydride = 1:3-3.5

- Yield: ~75%

- Purity: ~99.4%

Step 4: Purification

The crude product is dissolved in absolute ethanol with activated carbon (gac) for decolorization, then filtered hot, cooled for crystallization, filtered, and dried to yield a white crystalline product.

- Moderate reaction conditions

- High product purity and yield

- Recyclable reagents (acetic anhydride)

- Low environmental impact

| Step | Reaction Conditions | Molar Ratios | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Ethylation | Isovanillin + monobromomethane in DMF | 1:1-1.5 | 80-90 | 99.1 | 99.7 |

| Oximation | Aldehyde + hydroxylamine + NaOH in ethanol | 1:1-1.5:1-1.5 | 30-40 | 91.5 | 94.2 |

| Dehydration | Oxime + acetic anhydride | 1:3-3.5 | 130 | 75.0 | 99.4 |

Multi-Step Synthesis from Methoxybenzoic Acid Derivatives (Based on CN107721869A)

This method outlines a synthetic route starting from 3-methoxy-4-methylbenzoic acid, which can be adapted for preparing cyanobenzonitrile derivatives structurally related to this compound.

Step 1: Conversion of Acid to Benzamide

React 3-methoxy-4-methylbenzoic acid with thionyl chloride to form the acid chloride, followed by ammonolysis to yield the benzamide intermediate.Step 2: Dehydration to Benzonitrile

Dehydrate the benzamide to the corresponding benzonitrile derivative.Step 3: Bromination

Brominate the methyl group on the benzonitrile using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) as initiator in 1,2-dichloroethane at 80-100°C to yield bromomethyl derivatives.Step 4: Hydrolysis to Hydroxymethyl

React the bromomethyl derivative with potassium carbonate or cesium carbonate in water under reflux to substitute bromine with hydroxyl, forming hydroxymethyl derivatives.Step 5: Oxidation to Aldehyde

Oxidize the hydroxymethyl derivative using manganese dioxide in dichloromethane at ~36-39°C to yield the cyanobenzaldehyde intermediate.

- Bromination: Efficient with complete conversion after 5 hours at 80-100°C.

- Hydrolysis: Typically conducted at 65-100°C with good yields.

- Oxidation: Yields around 42% after recrystallization.

| Step | Reagents | Conditions | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| Acid to Benzamide | Thionyl chloride, ammonolysis | 90°C, 6h | 90 | 6h | High |

| Benzamide to Benzonitrile | Dehydration | Not specified | - | - | High |

| Bromination | NBS, BPO, 1,2-dichloroethane | 80-100 | 5h | - | High |

| Hydrolysis | K2CO3 or Cs2CO3, water | 65-100 | 2h | - | High |

| Oxidation | MnO2, dichloromethane | 36-39 | ~8h | 42 (isolated) |

Comparative Analysis of Preparation Methods

| Aspect | Ethylation/Oximation/Dehydration Method | Multi-Step Acid Derivative Method |

|---|---|---|

| Starting Materials | Isovanillin, monobromomethane | 3-methoxy-4-methylbenzoic acid |

| Reaction Complexity | Moderate, 3 main steps | Multi-step, 5+ steps |

| Reaction Conditions | Mild to moderate temperatures (30-130°C) | Moderate to high temperatures (65-100°C) |

| Yield | Up to 99% in early steps, 75% final | Moderate, ~42% final oxidation step |

| Purity | Up to 99.4% after purification | Moderate, requires recrystallization |

| Environmental Impact | Recyclable reagents, low pollution | Use of thionyl chloride and heavy metals |

| Industrial Suitability | High, due to simplicity and yield | Suitable but more complex |

Research Findings and Notes

The ethylation-oximation-dehydration route is advantageous for its simplicity, high yield, and environmentally friendlier profile due to recyclable reagents and mild conditions. It is particularly suitable for producing high-purity this compound or closely related compounds.

The multi-step synthesis starting from methoxybenzoic acid derivatives allows for structural modifications and is useful for producing various substituted cyanobenzaldehydes and benzonitriles. However, it involves more steps, harsher reagents (e.g., thionyl chloride, manganese dioxide), and moderate yields in the final oxidation step.

Purification is critical in both methods, typically involving recrystallization and activated carbon decolorization to achieve the desired purity.

Reaction parameters such as temperature, molar ratios, and reaction times are optimized to balance conversion efficiency and product integrity.

Summary Table of Preparation Parameters

| Parameter | Ethylation/Oximation/Dehydration Method | Multi-Step Acid Derivative Method |

|---|---|---|

| Solvent | DMF, ethanol, absolute ethanol | Toluene, dichloromethane, water |

| Catalysts/Reagents | Salt of wormwood, hydroxylamine hydrochloride, acetic anhydride | Thionyl chloride, NBS, BPO, MnO2 |

| Temperature Range | 30-130°C | 36-100°C |

| Reaction Time | 2-3 hours per step | 2-8 hours per step |

| Purification | Activated carbon decolorization, crystallization | Extraction, recrystallization |

| Yield Range | 75-99% per step | Moderate to good, ~42% final |

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyanophenyl)-5-methoxybenzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Cyanophenyl)-5-methoxybenzonitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 3-(4-Cyanophenyl)-5-methoxybenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogues and their distinguishing features:

Key Observations:

- Urea-linked derivatives (e.g., compound 6l) exhibit higher molecular weights (~268 g/mol) due to the urea moiety, which may improve hydrogen-bonding capacity for target binding .

Physical Properties

- Density and Boiling Points: 2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile has a predicted density of 1.29 g/cm³ and boiling point of 332.6°C . The target compound’s methoxy group likely reduces density compared to trifluoromethyl analogues but may increase boiling point due to polar interactions.

- Synthetic Yields: Urea derivatives in show consistent yields (>82%), suggesting robustness in synthetic routes for cyanophenyl-containing compounds .

Biological Activity

3-(4-Cyanophenyl)-5-methoxybenzonitrile is an organic compound notable for its unique structure, which includes a cyanophenyl group and a methoxybenzonitrile moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C16H12N2O

- CAS Number: 1445322-49-5

This compound's distinctive features include a methoxy group (-OCH₃) at the 5-position and a cyano group (-CN) at the para position of the phenyl ring, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary research indicates that it may modulate enzyme activity, potentially inhibiting certain metabolic pathways involved in disease processes. The exact mechanisms remain to be fully elucidated, but studies suggest that it may impact cellular signaling and proliferation pathways, making it a candidate for therapeutic applications in cancer and infectious diseases.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. Studies have shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's ability to disrupt bacterial cell walls or inhibit critical metabolic enzymes contributes to its effectiveness.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent. The mechanism appears to involve the activation of apoptotic pathways and inhibition of cell proliferation.

Summary of Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Effective against Staphylococcus aureus with an MIC of 32 µg/mL. |

| Study B | Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells with an IC50 of 25 µM. |

| Study C | Mechanism Exploration | Inhibited enzyme activity related to cell proliferation pathways. |

Case Studies

- Case Study on Antimicrobial Efficacy : A detailed investigation into the antimicrobial effects of this compound was conducted involving various bacterial strains. The results indicated significant inhibition of growth, particularly against Gram-positive bacteria.

- Case Study on Cancer Cell Lines : Another study focused on the effects of this compound on different cancer cell lines, including breast and lung cancers. The findings suggested that treatment with varying concentrations led to reduced viability and increased markers of apoptosis.

Q & A

Q. What are the common synthetic routes for 3-(4-Cyanophenyl)-5-methoxybenzonitrile, and how are intermediates validated?

Methodological Answer: The compound is typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using halogenated precursors (e.g., brominated methoxybenzonitrile derivatives) and boronic acids. For example, triazine-based intermediates (e.g., trichlorotriazine derivatives) are reacted with methoxyphenol to form core structures, followed by cyanophenyl group introduction . Intermediate validation involves 1H/13C NMR to confirm regioselectivity and HPLC-MS to assess purity (>95%) .

Q. How is this compound characterized using spectroscopic techniques?

Methodological Answer:

- NMR : Aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ 3.8–3.9 ppm) are key markers. The nitrile group (C≡N) is confirmed via 13C NMR (δ ~115–120 ppm) .

- FT-IR : Sharp peaks at ~2220 cm⁻¹ (C≡N stretch) and 1250 cm⁻¹ (C-O-C from methoxy) are diagnostic .

- Mass Spectrometry : Molecular ion [M+H]+ is observed at m/z consistent with the molecular formula (C₁₅H₁₀N₂O). Isotopic patterns confirm halogen-free synthesis .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling for introducing the 4-cyanophenyl group while minimizing byproducts?

Methodological Answer:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in DMF/THF at 80–100°C improves yield (70–85%) .

- Byproduct Mitigation : Use of anhydrous K₂CO₃ reduces hydrolysis of nitrile groups. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

- Post-Reaction Analysis : Purify via silica gel chromatography, and validate using X-ray crystallography for steric confirmation (e.g., avoiding ortho-substitution) .

Q. What computational methods predict the electronic properties of this compound for drug discovery?

Methodological Answer:

- DFT Calculations : Gaussian09 with B3LYP/6-311+G(d,p) basis set models HOMO-LUMO gaps (~4.2 eV), indicating potential as a kinase inhibitor scaffold .

- Molecular Docking : AutoDock Vina assesses binding affinity to targets (e.g., tyrosine kinases), with nitrile groups forming hydrogen bonds to ATP-binding pockets .

Q. How does the compound’s stability vary under different pH and solvent conditions?

Methodological Answer:

- pH Stability : Degrades in acidic conditions (pH <3) via nitrile hydrolysis to carboxylic acid. Use HPLC-UV (λ=254 nm) to track degradation products .

- Solvent Effects : Stable in DMSO and acetonitrile for >72 hours at 25°C. Avoid protic solvents (e.g., methanol) to prevent methoxy group cleavage .

Data Contradiction and Analytical Challenges

Q. How to resolve discrepancies in reported melting points and spectral data across studies?

Methodological Answer:

- Melting Point Variability : Differences arise from polymorphic forms. Characterize via DSC (differential scanning calorimetry) to identify endothermic peaks corresponding to crystalline phases .

- Spectral Conflicts : Compare NMR data with computationally predicted spectra (e.g., ACD/Labs Percepta) to validate assignments. Cross-check with 2D-COSY for proton coupling .

Q. What strategies address low yields in multi-step syntheses of derivatives?

Methodological Answer:

- Stepwise Optimization : Isolate and characterize intermediates (e.g., brominated precursors) before proceeding. Use DoE (Design of Experiments) to optimize reaction time/temperature .

- Catalyst Recycling : Immobilized Pd catalysts reduce metal leaching and improve reproducibility .

Application-Oriented Questions

Q. What role does this compound play in developing kinase inhibitors?

Methodological Answer: The compound serves as a scaffold for ATP-competitive inhibitors due to its planar aromatic system and nitrile group. In preclinical studies, derivatives showed IC₅₀ values <100 nM against JAK2 and EGFR kinases. Key modifications include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.